4-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-carbaldehyde
Description
Properties
Molecular Formula |
C9H7NOS2 |
|---|---|
Molecular Weight |
209.3 g/mol |
IUPAC Name |
4-(2-methyl-1,3-thiazol-5-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H7NOS2/c1-6-10-3-9(13-6)7-2-8(4-11)12-5-7/h2-5H,1H3 |
InChI Key |
XFIJAFFUGDDFJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)C2=CSC(=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Hantzsch-Thiazole Synthesis
This classical method involves cyclocondensation of α-haloketones with thioamides, leading to thiazole rings, which can then be functionalized.
- Reagents: Thioamide derivatives, α-haloketones
- Solvent: Ethanol or acetic acid
- Catalyst: Usually none, but sometimes acid catalysis accelerates the process
- Temperature: Reflux conditions (~80°C)
Thioamide + α-haloketone → Thiazole intermediate
Subsequent oxidation or formylation yields the aldehyde derivative
Oxidative Formylation of Thiazole Derivatives
This approach involves the direct oxidation of methyl groups attached to the heterocycle to form aldehydes, often using oxidizing agents such as PCC (Pyridinium chlorochromate), sodium hypochlorite, or TEMPO-mediated oxidation.
- Starting from 2-methyl-1,3-thiazole derivatives
- Reagents: PCC, TEMPO, or sodium hypochlorite
- Solvent: Dichloromethane or acetonitrile
- Conditions: Controlled temperature (0–30°C), monitored by HPLC
Data Table 1: Comparative Summary of Oxidation Methods
| Method | Reagent | Solvent | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| PCC oxidation | PCC | Dichloromethane | 15–18°C | 85–95 | >99% |
| TEMPO oxidation | TEMPO + NaClO | Acetonitrile | 0–30°C | 80–90 | 97–98% |
| Sodium hypochlorite | NaClO | Water/Acetone | 0–2°C | 75–85 | 95–97% |
Alternative Routes
Recent advances include the use of microwave-assisted synthesis to accelerate heterocycle formation and oxidation steps, leading to improved yields and reduced reaction times.
Reaction Mechanisms and Key Intermediates
Thiazole Ring Formation
The core heterocycle forms via nucleophilic attack of sulfur and nitrogen atoms on electrophilic centers, followed by cyclization and aromatization. The general mechanism involves:
- Nucleophilic attack of thioamide sulfur on α-haloketone carbon
- Cyclization to form the thiazole ring
- Oxidation of methyl groups to aldehydes
Formylation of the Thiophene Ring
Electrophilic substitution at the 2-position of thiophene is achieved via Vilsmeier-Haack formylation using POCl₃ and DMF, or via oxidation of methyl groups attached to the ring.
Data Tables: Summary of Preparation Methods
| Method | Starting Material | Reagents | Conditions | Yield | Purity | Notes |
|---|---|---|---|---|---|---|
| Cyclization + Oxidation | Thioamide + α-haloketone | PCC, TEMPO, NaClO | Reflux, 0–30°C | 80–95% | >97% | Versatile, high yield |
| Direct Formylation | 2-methyl-1,3-thiazole | POCl₃, DMF | 0–25°C | 70–85% | >98% | Requires careful temperature control |
| Microwave-assisted | Heterocycle precursors | Various oxidants | Microwave irradiation | Improved yields | >95% | Time-efficient |
Chemical Reactions Analysis
Nucleophilic Addition and Condensation Reactions
The aldehyde group undergoes classical nucleophilic addition and condensation reactions, forming derivatives critical for pharmaceutical intermediates:
Key findings from these reactions include enhanced antimicrobial activity in chalcone derivatives and improved topoisomerase II inhibition in pyridine hybrids .
Cyclization and Heterocycle Formation
The compound serves as a precursor for synthesizing fused heterocyclic systems:
Mechanism for pyridine formation ( ):
-
Aldehyde reacts with malononitrile to form α,β-unsaturated nitrile intermediate.
-
Thiazole nitrogen initiates nucleophilic attack, enabling cyclization.
-
Aromatization via elimination produces the pyridine core.
Notable cyclized products :
-
Pyrido[2,3-d]pyrimidines (IC₅₀ = 1.8 μM against MCF-7 cells)
-
Pyrrole-fused pyridines with dual H-bonding to AspB479 and ArgB503 residues
Electrophilic Aromatic Substitution
The thiophene and thiazole rings participate in regioselective substitutions:
| Position | Electrophile | Conditions | Major Product |
|---|---|---|---|
| Thiophene C-5 | HNO₃/H₂SO₄ | 5-Nitro derivative | |
| Thiazole C-4 | Br₂/FeBr₃ | 4-Bromo substitution |
Experimental note: Nitration occurs preferentially on the thiophene ring due to higher electron density compared to the thiazole.
Redox Transformations
The aldehyde group undergoes controlled redox modifications:
-
Reduction : NaBH₄/MeOH → Primary alcohol (used in prodrug synthesis)
-
Oxidation : KMnO₄/H₂SO₄ → Carboxylic acid (improves water solubility)
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction | Catalytic System | Applications |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl derivatives for kinase inhibition |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminoalkylated analogs with CNS activity |
Stability Considerations
Critical parameters affecting reaction outcomes:
| Factor | Impact |
|---|---|
| pH < 5 | Protonation of thiazole N reduces ring aromaticity |
| Temperature > 80°C | Risk of aldehyde oxidation to carboxylic acid |
| Light exposure | Accelerates [4+2] cycloaddition side reactions |
This compound’s versatility in forming pharmaceutically relevant architectures – including pyridines , chalcones , and fused heterocycles – underscores its utility in medicinal chemistry. Optimal results require strict control of electronic effects from the thiazole ring and steric guidance from the methyl substituent during nucleophilic attacks.
Scientific Research Applications
The applications of "4-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-carbaldehyde" are not explicitly detailed within the provided search results. However, the search results do provide information regarding the properties, synthesis, and related compounds that suggest potential applications of this chemical compound.
Chemical Information
Safety Information
- Hazard Statements : Hazard statements are not available in the provided search results .
- Precautionary Statements : Precautionary statements are not available in the provided search results .
- Safety Phrases : Avoid contact with skin and eyes .
Potential Applications
Based on the search results, "this compound" may have applications in the following areas:
- Synthesis of Benzothiazole Derivatives: The compound contains thiazole and thiophene moieties, which are important building blocks in various bioactive molecules. Benzothiazoles, for instance, are synthesized using thiazolidinediones and aromatic aldehydes, suggesting a potential role for similar compounds in creating new benzothiazole-based anti-tubercular agents .
- Antimicrobial Agents: Research into novel derivatives of thiadiazole-5-carboxylic acid has shown antimicrobial activity against various bacterial and fungal strains . The presence of a thiazole ring in "this compound" suggests it could be explored for similar antimicrobial applications .
- Cosmetic Formulations: Cosmetics widely utilize creams, lotions, gels, and sprays . While there is no direct mention of "this compound," its chemical properties might make it suitable as an ingredient or intermediate in cosmetic formulations .
- Research and Development : One search result indicates that the compound is intended for research and development use .
Mechanism of Action
The mechanism of action of 4-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-carbaldehyde involves its interaction with various molecular targets and pathways. For example, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . Additionally, it can inhibit certain enzymes and block specific receptors in biological systems .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: Electron-donating groups (e.g., diphenylamino in DPAPTA) enhance conjugation and redshift absorption/emission spectra, making them suitable for optoelectronics . Electron-withdrawing groups (e.g., trifluoromethylphenyl in ) increase stability and bioactivity .
- Steric Effects : Bulky substituents (e.g., carbazole in 6a) reduce crystallinity but improve solubility for polymer synthesis .
- Synthetic Yields : Cross-coupling reactions typically yield 80–85%, while purification methods (e.g., column chromatography) maintain high purity (>95%) .
Spectroscopic and Physical Property Differences
- FT-IR : The aldehyde carbonyl stretch varies slightly depending on substituents: ~1672 cm⁻¹ in the target compound vs. ~1592 cm⁻¹ in carbazole-substituted 6a due to resonance effects .
- NMR : The aldehyde proton in 4-(2-methylthiazolyl) derivatives appears at δ 9.82–9.86 ppm, whereas electron-rich analogs like DPAPTA show upfield shifts (δ ~10.03 ppm) due to increased electron density .
Research Findings and Trends
- Structure-Activity Relationships (SAR) : Substituents on the thiazole/thiophene rings directly influence luminescent quantum yields and electrochemical bandgaps. For example, triphenylamine groups in DPAPTA improve hole mobility by 30% compared to methylthiazole derivatives .
- Biological Activity: While the target compound lacks reported bioactivity, structurally related thiazolidinones () show anti-T.
- Thermal Stability: Carbazole-substituted derivatives (6a) exhibit higher thermal decomposition temperatures (>300°C) compared to diphenylamino analogs (6b, m.p. 75–80°C), making them suitable for high-temperature applications .
Biological Activity
4-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-carbaldehyde is a heterocyclic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound integrates thiazole and thiophene moieties, which are known for their diverse pharmacological properties. This article reviews the biological activities of this compound, supported by data tables and relevant research findings.
Molecular Characteristics:
- Chemical Formula: CHNOS
- Molecular Weight: 209.3 g/mol
- CAS Number: 499770-66-0
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 209.3 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=NC(=CS1)C1=CC=C(S1)C=O |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives with thiazole and thiophene rings showed activity against various bacterial strains, including Staphylococcus aureus and Bacillus cereus . The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antibacterial effects .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| 4a | Staphylococcus aureus | 0.22 |
| 5a | Bacillus cereus | 0.25 |
| 7b | Mycobacterium smegmatis | 0.20 |
Anticancer Activity
The anticancer potential of thiazole-containing compounds has been widely studied. Notably, the compound has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer), HePG-2 (liver cancer), and HCT-116 (colorectal cancer). The IC values for various derivatives were reported to be less than that of standard anticancer drugs like doxorubicin .
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound | Cancer Cell Line | IC (μg/mL) |
|---|---|---|
| Compound 9 | MCF-7 | 1.61 |
| Compound 10 | HePG-2 | 1.98 |
| Compound 13 | HCT-116 | < Doxorubicin |
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It has been suggested that this compound can bind to DNA and inhibit topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells . Additionally, its antioxidant properties contribute to its overall biological efficacy.
Case Studies
In a comparative study involving various thiazole derivatives, researchers found that structural modifications significantly influenced biological activity. For instance, the presence of electron-donating groups on the phenyl ring enhanced anticancer activity . Another study highlighted that thiazole derivatives exhibited better bioactivity when combined with other functional groups, emphasizing the importance of structure-activity relationships (SAR) in drug design .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-carbaldehyde, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between thiophene-2-carbaldehyde derivatives and methyl-substituted thiazole precursors. For example, thioacetalization and chloromethylation of thiophene carbaldehydes under acidic conditions (e.g., HCl/ZnCl₂) can introduce thiazole moieties. Reaction optimization involves controlling stoichiometry (e.g., 1:1 molar ratio for aldehyde and thiazole precursors), temperature (40–60°C), and solvent polarity (methanol or acetic acid) to minimize side reactions . Yield improvements (>65%) are achieved via slow addition of reactants and recrystallization from methanol .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- 1H NMR : Peaks at δ 9.5–10.0 ppm confirm the aldehyde proton. Thiophene and thiazole protons appear as multiplet signals between δ 6.5–8.0 ppm .
- FTIR : Stretching vibrations at ~1675 cm⁻¹ (C=O) and ~1590 cm⁻¹ (C=N) validate functional groups .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase resolve impurities, with retention times calibrated against reference standards .
Q. What are the solubility and stability considerations for handling this compound?
- Methodological Answer : The compound is soluble in polar aprotic solvents (DMF, DMSO) but exhibits limited solubility in water. Stability tests under ambient conditions (25°C, 60% humidity) show <5% degradation over 30 days. Storage recommendations include desiccated environments (-20°C) and protection from light to prevent aldehyde oxidation .
Advanced Research Questions
Q. How can reaction pathways for functionalizing the aldehyde group be optimized to avoid oligomerization?
- Methodological Answer : Oligomerization during chloromethylation or oxidation is mitigated by:
- Using low-temperature conditions (0–5°C) to suppress polycondensation .
- Introducing steric hindrance via bulky substituents (e.g., trifluoromethyl groups) on the thiazole ring to reduce reactivity at the aldehyde site .
- Monitoring reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) to terminate reactions at <50% conversion .
Q. What computational methods predict the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals to identify reactive sites. For example:
- The aldehyde group’s LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack by amines or thiols .
- Solvent effects (e.g., methanol vs. DCM) are simulated using the Polarizable Continuum Model (PCM) to predict reaction kinetics .
Q. How does structural modification of the thiazole ring impact pharmacological activity?
- Methodological Answer :
- Antimicrobial Activity : Substituting the thiazole’s methyl group with electron-withdrawing groups (e.g., -CF₃) enhances activity against S. aureus (MIC: 2 µg/mL vs. 8 µg/mL for the parent compound) by increasing membrane permeability .
- Anticancer Screening : Thiazole-thiophene hybrids inhibit topoisomerase IIα (IC₅₀: 0.45 µM) via π-π stacking interactions, validated by molecular docking (AutoDock Vina) and in vitro assays (MCF-7 cell line) .
Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
